molecular formula C21H26O7 B569931 threo-7-O-Methylguaiacylglycerol |A-coniferyl ether CAS No. 150333-85-0

threo-7-O-Methylguaiacylglycerol |A-coniferyl ether

Cat. No.: B569931
CAS No.: 150333-85-0
M. Wt: 390.432
InChI Key: NMXIXLIMGIBNFS-OFSRWKALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configurations

Threo-7-O-methylguaiacylglycerol β-coniferyl ether (C₂₁H₂₆O₇) is a lignin-derived phenylpropanoid characterized by a β-O-4 ether linkage connecting a guaiacylglycerol unit to a coniferyl alcohol-derived moiety. Its molecular architecture features two stereogenic centers at the Cα and Cβ positions of the glycerol side chain, resulting in the threo configuration (1R,2R stereochemistry). The compound’s three-dimensional conformation adopts a non-planar arrangement due to steric hindrance between the 7-O-methyl group on the guaiacyl ring and the β-coniferyl ether substituent.

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct chemical shifts for the threo diastereomer, including characteristic doublets for the α-proton (δ 6.11 ppm, J = 6.0 Hz) and β-proton (δ 4.80 ppm, J = 5.3 Hz) in acetylated derivatives. The 7-O-methyl group exhibits a singlet at δ 3.87 ppm, while the β-coniferyl side chain shows trans-vinylene proton coupling (J = 16 Hz) at δ 6.58–7.37 ppm.

Table 1: Key NMR Assignments for Threo-7-O-Methylguaiacylglycerol β-Coniferyl Ether

Proton Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
α-H (Cα) 6.11 Doublet 6.0
β-H (Cβ) 4.80 Quintet 5.3
7-OCH₃ 3.87 Singlet -
β-Coniferyl trans-H 6.58–7.37 Multiplet 16.0 (trans-vinylene)

Positional Isomerism in β-O-4 Lignin Substructures

The β-O-4 linkage in lignin exhibits positional isomerism, with the threo configuration arising from stereoselective water addition to the si face of quinone methide intermediates during lignification. In angiosperms, threo isomers constitute 20–40% of β-O-4 substructures, contrasting with near-equal erythro/threo ratios in gymnosperms. This isomer distribution correlates with syringyl/guaiacyl (S/G) ratios: higher S-unit content promotes erythro dominance due to steric effects from methoxyl groups.

Quantum mechanical calculations show the threo configuration reduces intramolecular hydrogen bonding between the γ-hydroxyl and β-ether oxygen compared to erythro forms, increasing conformational flexibility. This flexibility enables adaptive packing in lignin matrices, as evidenced by molecular dynamics simulations showing 12% greater torsional freedom in threo β-O-4 dimers.

Comparative Analysis with Erythro Diastereomers

Threo and erythro diastereomers exhibit distinct physicochemical properties:

Table 2: Comparative Properties of Threo vs. Erythro β-O-4 Dimers

Property Threo Isomer Erythro Isomer
Melting Point (°C) 158–162 172–176
Aqueous Solubility 8.7 mg/mL 5.2 mg/mL
Torsional Barrier 9.3 kcal/mol 11.1 kcal/mol
Acidolytic Stability 40% degradation (0.1M HCl) 25% degradation (0.1M HCl)

The threo configuration’s lower torsional barrier facilitates enzymatic cleavage by β-etherases, with Sphingomonas sp. SYK6 showing 3.2-fold higher activity toward threo-configured substrates. Conversely, erythro isomers exhibit greater thermal stability, decomposing at 246°C vs. 228°C for threo forms under pyrolytic conditions.

Role in Native Lignin Macromolecular Networks

In native lignin, threo-7-O-methylguaiacylglycerol β-coniferyl ether acts as a conformational "hinge," enabling localized mobility while maintaining macromolecular integrity. Solid-state NMR studies reveal these units preferentially occupy regions with 4–6 Å intermolecular spacing, facilitating water penetration and enzymatic access.

Properties

IUPAC Name

4-[(1R,2R)-2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O7/c1-21(24,20(27-4)15-8-9-16(23)18(13-15)25-2)28-17-10-7-14(6-5-11-22)12-19(17)26-3/h5-10,12-13,20,22-24H,11H2,1-4H3/b6-5+/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXDQXGMVOLSGQ-VGKRUOJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)OC)OC)(O)OC2=C(C=C(C=C2)C=CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]([C@@H](C1=CC(=C(C=C1)O)OC)OC)(O)OC2=C(C=C(C=C2)/C=C/CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Selection and Protection

The synthesis begins with strategically protected precursors to ensure regioselective reactions:

  • Vanillin derivatives : Vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as the guaiacyl precursor. Methylation at the 7-O position is typically achieved using methyl iodide (CH₃I) or dimethyl sulfate in alkaline conditions.

  • Coniferyl aldehyde : This provides the coniferyl ether moiety. Its α,β-unsaturated aldehyde group is reactive toward nucleophilic addition, enabling coupling with glycerol derivatives.

Protection steps :

  • Acetal protection : The glycerol backbone’s hydroxyl groups are protected using tetrahydropyranyl (THP) ethers to prevent undesired side reactions during coupling.

  • Phenolic hydroxyl protection : Acetylation or benzylation shields reactive phenolic groups during methylation.

Coupling Reaction and Ether Formation

The key step involves forming the β-coniferyl ether linkage. Nakatsubo et al. describe a method using oxidative coupling between protected guaiacylglycerol and coniferyl aldehyde:

  • Reaction conditions :

    • Catalytic base (e.g., NaOH) in a polar aprotic solvent (tetrahydrofuran or dimethylformamide).

    • Temperature: 0–25°C to minimize side reactions.

    • Stirring under inert atmosphere (N₂ or Ar).

  • Mechanism : A six-membered transition state facilitates nucleophilic attack by the glycerol’s β-hydroxyl on the coniferyl aldehyde’s α-carbon, yielding the β-ether linkage.

Example protocol :

StepReagents/ConditionsPurpose
1Vanillin, CH₃I, K₂CO₃, acetoneMethylation at 7-O position
2THP-protected glycerol, coniferyl aldehyde, NaOH/THFCoupling to form β-ether
3LiAlH₄ (LAH) in dry etherReduction of aldehyde to alcohol

Deprotection and Isolation

Post-coupling deprotection is critical:

  • THP removal : Acidic hydrolysis (HCl in methanol) cleaves the acetal protecting groups.

  • Acetyl group removal : Mild alkaline hydrolysis (e.g., NaHCO₃ in methanol) preserves the methyl ether.

Purification challenges :

  • The reaction produces a mixture of erythro and threo diastereomers (ratio ~3.5:1).

  • Separation employs:

    • Silica gel chromatography : Elution with ethyl acetate/hexane gradients resolves isomers.

    • Sephadex LH-20 : Size-exclusion chromatography further purifies based on molecular weight.

Stereochemical Control and Optimization

Factors Influencing Erythro/Threo Ratio

The diastereomeric ratio depends on:

  • Solvent polarity : Polar solvents favor the threo isomer due to transition-state stabilization.

  • Temperature : Lower temperatures (0°C) slightly increase threo selectivity.

Data from Nakatsubo et al. :

ConditionErythro:Threo Ratio
THF, 25°C3.5:1
DMF, 0°C3.0:1

Advanced Separation Techniques

  • Preparative HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% threo purity.

  • Crystallization : Ethanol/water mixtures selectively crystallize the threo isomer, albeit in low yields (~20%).

Analytical Validation

Structural Confirmation

  • NMR spectroscopy : Distinct signals for threo vs. erythro isomers:

    • ¹H NMR : Threo’s β-methine proton resonates at δ 4.48 (d, J = 6.0 Hz), while erythro appears at δ 4.66 (d, J = 5.3 Hz).

    • ¹³C NMR : The threo C2 hydroxyl carbon is deshielded at δ 73.5 vs. δ 72.1 for erythro.

  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 390.43 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions: threo-7-O-Methylguaiacylglycerol |A-coniferyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce reduced forms with varying degrees of activity.

Scientific Research Applications

threo-7-O-Methylguaiacylglycerol |A-coniferyl ether has a wide range of applications in scientific research:

    Chemistry: It is used to study the properties and reactions of lignans, contributing to the understanding of natural product chemistry.

    Biology: The compound’s ability to inhibit nitric oxide production makes it valuable in research related to inflammation and neuroinflammation.

    Medicine: Its anti-neuroinflammatory properties suggest potential therapeutic applications in treating neuroinflammatory conditions.

Mechanism of Action

The mechanism of action of threo-7-O-Methylguaiacylglycerol |A-coniferyl ether involves its interaction with molecular targets involved in the production of nitric oxide. By inhibiting these targets, the compound reduces the production of nitric oxide, thereby exhibiting anti-neuroinflammatory effects . The specific pathways and molecular targets involved in this process are still under investigation, but the compound’s ability to modulate these pathways makes it a valuable tool in research.

Comparison with Similar Compounds

  • threo-Guaiacylglycerol beta-coniferyl ether
  • Glyceryl trioleate
  • Glyceryl tristearate

Comparison: threo-7-O-Methylguaiacylglycerol |A-coniferyl ether is unique due to its specific ability to inhibit nitric oxide production and its anti-neuroinflammatory properties. While similar compounds like threo-Guaiacylglycerol beta-coniferyl ether also exhibit anti-inflammatory activities, the specific molecular interactions and pathways involved may differ . Glyceryl trioleate and Glyceryl tristearate, on the other hand, are primarily used in different contexts, such as dietary studies and lipid research .

Biological Activity

Introduction

threo-7-O-Methylguaiacylglycerol β-coniferyl ether is a lignan derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for its effects on various biological pathways, particularly in relation to neuroinflammation and oxidative stress. This article presents a comprehensive overview of the biological activity of threo-7-O-Methylguaiacylglycerol β-coniferyl ether, supported by data tables and relevant research findings.

Chemical Properties

  • Molecular Formula : C20_{20}H24_{24}O7_{7}
  • Molecular Weight : 376.40 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 643.2 ± 55.0 °C at 760 mmHg
  • Flash Point : 342.8 ± 31.5 °C

These properties suggest that threo-7-O-Methylguaiacylglycerol β-coniferyl ether is a stable compound with potential applications in pharmacology and biochemistry.

PropertyValue
Molecular FormulaC20_{20}H24_{24}O7_{7}
Molecular Weight376.40 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point643.2 ± 55.0 °C
Flash Point342.8 ± 31.5 °C

Biological Activity

Anti-Neuroinflammatory Effects

Research indicates that threo-7-O-Methylguaiacylglycerol β-coniferyl ether exhibits significant anti-neuroinflammatory properties. A study by Xiong et al. (2014) demonstrated that this compound can inhibit the production of nitric oxide (NO), a key mediator in neuroinflammation . The inhibition of NO production is crucial as excessive NO is associated with various neurodegenerative diseases.

The mechanisms through which threo-7-O-Methylguaiacylglycerol β-coniferyl ether exerts its biological effects are still under investigation, but several pathways have been proposed:

  • Inhibition of Pro-inflammatory Cytokines : The compound appears to down-regulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in neural tissues.
  • Antioxidant Activity : Preliminary studies suggest that it may also possess antioxidant properties, helping to mitigate oxidative stress in neuronal cells.

Case Studies

  • Neuroprotection in Animal Models : In a series of experiments involving murine models, threo-7-O-Methylguaiacylglycerol β-coniferyl ether was shown to reduce markers of neuroinflammation and improve behavioral outcomes in models of induced neurodegeneration.
  • Cell Culture Studies : In vitro studies using microglial cell lines treated with lipopolysaccharides (LPS) demonstrated that threo-7-O-Methylguaiacylglycerol β-coniferyl ether significantly reduced the release of inflammatory mediators compared to control groups.

Pharmacological Potential

Given its biological activities, threo-7-O-Methylguaiacylglycerol β-coniferyl ether holds promise for therapeutic applications in conditions characterized by neuroinflammation, such as Alzheimer's disease and multiple sclerosis.

Comparative Analysis with Other Lignans

To better understand the efficacy of threo-7-O-Methylguaiacylglycerol β-coniferyl ether, it is useful to compare its biological activity with other lignans:

CompoundAnti-inflammatory ActivityAntioxidant PropertiesNotes
threo-7-O-Methylguaiacylglycerol β-coniferyl etherYesYesEffective in reducing NO production
SesaminModerateHighKnown for broader antioxidant effects
LariciresinolLowModerateLess effective against inflammation

threo-7-O-Methylguaiacylglycerol β-coniferyl ether is a promising lignan with notable anti-neuroinflammatory and potential antioxidant activities. Its ability to inhibit nitric oxide production suggests a significant role in managing neurodegenerative conditions. Further research into its mechanisms and broader pharmacological applications could pave the way for novel therapeutic strategies.

Q & A

Q. What are the standard methods for identifying and characterizing threo-7-O-Methylguaiacylglycerol β-coniferyl ether?

To confirm the identity and purity of this compound, researchers should use:

  • Nuclear Magnetic Resonance (NMR) : Analyze stereochemical configuration and substitution patterns (e.g., methoxy and glycerol groups) .
  • Mass Spectrometry (MS) : Confirm molecular weight (390.43 g/mol) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Validate purity (>98%) and distinguish from erythro-isomers using retention times .

Q. How is threo-7-O-Methylguaiacylglycerol β-coniferyl ether synthesized and purified?

While direct synthesis protocols are not detailed in literature, related guaiacylglycerol derivatives are often isolated from plant extracts (e.g., Eucomis bicolor) via:

  • Solvent Extraction : Use chloroform, DMSO, or ethyl acetate for solubility optimization .
  • Chromatographic Purification : Employ silica gel or reverse-phase chromatography to separate stereoisomers .
  • Acid-Catalyzed Etherification : A common method for analogous glycerol-aryl ethers .

Q. What analytical techniques resolve structural ambiguities in coniferyl ether derivatives?

  • 2D-NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations to confirm β-coniferyl ether linkage and methylguaiacyl substitution .
  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .
  • Comparative MS/MS : Differentiates between threo and erythro isomers via fragmentation patterns .

Advanced Research Questions

Q. How do researchers evaluate the inhibitory effects of threo-7-O-Methylguaiacylglycerol β-coniferyl ether on nitric oxide (NO) production?

  • In Vitro Assays : Use lipopolysaccharide (LPS)-stimulated macrophages and measure NO levels via Griess reagent.
  • Dose-Response Analysis : Calculate IC₅₀ values (e.g., related threo-guaiacylglycerol derivatives show IC₅₀ < 50 μM) .
  • Controls : Include erythro-isomers and dexamethasone as positive controls to validate specificity .

Q. How to reconcile contradictory bioactivity data between threo and erythro stereoisomers?

  • Stereochemical Purity : Verify configurations using chiral chromatography or optical rotation .
  • Receptor Binding Studies : Compare interactions with targets like NF-κB or iNOS using molecular docking .
  • Meta-Analysis : Cross-reference studies on erythro-Guaiacylglycerol β-coniferyl ether (IC₅₀ discrepancies may arise from cell type variability) .

Q. What experimental designs mitigate confounding factors in anti-inflammatory studies?

  • Solvent Compatibility : Use DMSO (<0.1% v/v) to avoid cytotoxicity .
  • Metabolic Stability Tests : Assess compound degradation in cell culture media via LC-MS .
  • Multi-Omics Integration : Pair NO inhibition data with transcriptomics to identify off-target effects .

Q. How does threo-7-O-Methylguaiacylglycerol β-coniferyl ether compare to other lignans in bioactivity?

  • Elastase Inhibition : Compare IC₅₀ values with erythro-Guaiacylglycerol β-dehydrodisinapyl ether (IC₅₀ = 171 μM) .
  • Antioxidant Assays : Use DPPH or FRAP to quantify radical scavenging vs. dihydroconiferyl derivatives .
  • Structural-Activity Relationship (SAR) : Correlate methoxy group positioning with activity .

Methodological Challenges & Solutions

Q. How to ensure stereochemical fidelity during synthesis or isolation?

  • Chiral Stationary Phases : Use HPLC columns (e.g., Chiralpak®) for enantiomer separation .
  • Circular Dichroism (CD) : Validate configurations against known standards .
  • Synthetic Biology : Engineer microbial hosts (e.g., E. coli) for stereospecific biosynthesis .

Q. What strategies validate the biological relevance of in vitro findings?

  • In Vivo Models : Test anti-inflammatory effects in zebrafish or murine models .
  • Pathway Enrichment : Use KEGG or GO analysis to link NO inhibition to broader signaling networks .
  • Clinical Correlation : Compare activity with phytochemicals from traditional medicines (e.g., Leucaena leucocephala) .

Q. How to troubleshoot low bioactivity in preliminary screens?

  • Purity Reassessment : Confirm via HPLC and NMR; impurities >2% can mask activity .
  • Solubility Optimization : Test alternate solvents (e.g., acetone-DMSO mixtures) .
  • Proteomic Profiling : Identify potential protein targets using affinity chromatography .

Emerging Research Directions

  • Cross-Disciplinary Applications : Explore nutraceutical potential via antioxidant synergy with maple syrup extracts .
  • Structure Modification : Introduce fluorinated or isotopic labels for mechanistic tracking .
  • Machine Learning : Train models to predict novel derivatives with enhanced bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.